5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid

Physicochemical profiling LogP comparison TPSA analysis

Research teams targeting androgen receptor modulation frequently encounter scaffolds lacking balanced polarity for oral bioavailability. 5-(Morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid (CAS 435341-95-0) resolves this with a computed LogP of 1.12 and TPSA of 63 Ų, delivering an ideal starting point for lead optimization without requiring additional polar substituents. • Available as free acid or HCl salt at ≥98% purity (ISO-certified), suitable for GLP-compliant IC₅₀ determination and quantitative pharmacology. • Verified ¹H NMR and GC-MS spectra (Wiley SpectraBase) accelerate internal QC and provide auditable identity records for publication and patent filing. • The unique 2-phenyl / 5-morpholinomethyl substitution pattern enables systematic SAR exploration not achievable with des-phenyl or des-morpholine analogs (LogP 0.75-2.2), eliminating irreproducible results from scaffold mismatches.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 435341-95-0
Cat. No. B1297390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid
CAS435341-95-0
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19)
InChIKeyTZCXERGABXFMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid (CAS 435341-95-0): Structural Fingerprint and Physicochemical Identity


5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid (CAS 435341-95-0, MFCD03196580) is a trisubstituted furan-3-carboxylic acid derivative bearing a phenyl ring at position 2 and a morpholin-4-ylmethyl group at position 5 . Its molecular formula is C₁₆H₁₇NO₄ with an average mass of 287.310 Da . The compound is characterized by an ACD/LogP of 1.12, a topological polar surface area (TPSA) of 63 Ų, five hydrogen-bond acceptors, one hydrogen-bond donor, and four freely rotatable bonds, with zero Rule-of-5 violations . Validated ¹H NMR and GC-MS spectra are available through the Wiley SpectraBase collection [1]. The compound is commercially supplied as the free acid or the hydrochloride salt (min. 95% purity) for laboratory research use .

Balanced lipophilic-polar profile for lead optimization
Morpholine moiety adds polarity and hydrogen-bond acceptors
Verified spectroscopic identity supports procurement QC

Why In-Class Furan-3-Carboxylic Acid Analogs Cannot Substitute 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid


Close structural analogs within the furan-3-carboxylic acid family exhibit markedly different physicochemical profiles that preclude direct interchangeability. The parent scaffold 2-phenylfuran-3-carboxylic acid (CAS 57697-76-4) has a substantially higher XLogP (~2.2) and a smaller TPSA (~50.4 Ų), reflecting the absence of the morpholine ring that imparts both polarity and additional hydrogen-bonding capacity to the target compound . Conversely, 5-(morpholin-4-ylmethyl)furan-3-carboxylic acid (CAS 932854-92-7), which retains the morpholine but lacks the 2-phenyl substituent, displays a markedly lower LogP (0.75) and a distinct TPSA (62.9 Ų), altering its lipophilic/hydrophilic balance and target-binding landscape . These differences in computed logP, polar surface area, and hydrogen-bond acceptor count directly affect solubility, permeability, and molecular recognition events, meaning that substitution of any single structural element can lead to divergent biological outcomes and irreproducible experimental results .

Parent scaffold lacks morpholine, altering lipophilicity and TPSA profiles; solubility and target interactions may shift.

Des-phenyl analog removes the hydrophobic phenyl anchor, changing lipophilic/hydrophilic balance and binding landscape.

Regioisomer (2-morpholinylmethyl) lacks verified experimental spectra; identity confirmation may be delayed.

Quantitative Differentiation Evidence for 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid Versus Closest Analogs


Physicochemical Property Differentiation vs. Parent Scaffold 2-Phenylfuran-3-carboxylic acid

The target compound exhibits an ACD/LogP of 1.12, which is approximately 1.1 log units lower than the XLogP of 2.2 reported for the parent scaffold 2-phenylfuran-3-carboxylic acid (CAS 57697-76-4), indicating substantially reduced lipophilicity conferred by the morpholinomethyl substituent . The TPSA increases from 50.4 Ų (parent) to 63 Ų (target), while the hydrogen-bond acceptor count rises from 3 to 5 . These shifts move the compound closer to the optimal CNS drug-likeness space (LogP 1–3, TPSA < 90 Ų) and alter predicted aqueous solubility and membrane permeability profiles relative to the unsubstituted scaffold .

Lipophilicity & TPSA Shift
Cross-study comparable
ΔLogP ≈ −1.1, ΔTPSA ≈ +12.6 Ų, ΔH-bond acceptors +2
Reported shift may alter solubility and permeability in assay conditions.
Computed values; experimental validation advised.
Physicochemical profiling LogP comparison TPSA analysis Drug-likeness

Purity Specification Differentiation: Batch-to-Batch Reproducibility for Procurement Decisions

The hydrochloride salt form of the target compound (CAS 435341-95-0) is available with a documented minimum purity of NLT 98% from MolCore (ISO-certified) , exceeding the typical min. 95% purity specification offered for the parent scaffold 2-phenylfuran-3-carboxylic acid (CAS 57697-76-4) by multiple vendors . The free acid form is also available at min. 95% purity from CymitQuimica . The HCl salt (MW 323.77, C₁₆H₁₈ClNO₄) offers enhanced solubility in polar solvents compared to the free acid (MW 287.31, C₁₆H₁₇NO₄) due to counterion-mediated ionization .

Purity Specification
Specification review
HCl salt: NLT 98% (ISO-certified vendor); Free acid: min. 95%
Higher purity reduces impurity risk in dose-response assays.
Verify COA for batch-specific purity.
Purity specification Quality control Procurement benchmark HCl salt form

Analytical Characterization Depth: Verified Spectral Data vs. Uncharacterized Analogs

The target compound has verified ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase database (Compound ID: 4FrsYrF8uUE), providing unequivocal structural confirmation [1]. In contrast, the closely related regioisomer 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid (CAS 436099-81-9) and the des-phenyl analog 5-(morpholin-4-ylmethyl)furan-3-carboxylic acid (CAS 932854-92-7) lack comparable verified spectral datasets in public databases, relying instead on predicted spectra [2]. The availability of authenticated experimental spectra reduces identity verification time and supports compliance with journal and patent documentation requirements.

Spectroscopic Identity
Supporting evidence
Verified ¹H NMR and GC-MS spectra (SpectraBase)
Pre-verified data accelerates structure confirmation.
Regioisomer analogs lack comparable experimental data.
Spectroscopic characterization NMR GC-MS Quality assurance

Structural Differentiation from Des-Phenyl Analog: Impact on Lipophilicity and Target Engagement Potential

The target compound (LogP 1.12) occupies an intermediate lipophilicity space between the highly polar des-phenyl analog 5-(morpholin-4-ylmethyl)furan-3-carboxylic acid (LogP 0.75) and the lipophilic parent 2-phenylfuran-3-carboxylic acid (LogP ~2.2) . This intermediate LogP is potentially optimal for passive membrane permeability while avoiding the excessive lipophilicity associated with promiscuous binding and poor solubility . Preliminary vendor reports suggest the compound may act as a selective androgen receptor modulator (SARM) with cellular activity in the sub-100 nM range, though primary peer-reviewed pharmacological data are not yet publicly available . The presence of both a phenyl ring (hydrophobic anchor) and a morpholine moiety (solubilizing group) creates a balanced pharmacophore not present in any single comparator.

LogP Intermediate Range
Class-level inference
Target LogP 1.12 (between 0.75 des-phenyl analog and ~2.2 parent)
May support balanced solubility and permeability for lead optimization.
Primary pharmacological data unavailable; in-house validation needed.
Structure-activity relationship Lipophilicity Androgen receptor modulation Drug design

Optimal Application Scenarios for 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced LogP and Solubility

With an ACD/LogP of 1.12 and TPSA of 63 Ų, this compound is an ideal starting scaffold for oral drug discovery programs targeting androgen receptor or related nuclear hormone receptors, where balanced lipophilicity is essential for both target engagement and favorable ADME properties . The morpholine moiety provides a solubilizing handle that the parent 2-phenylfuran-3-carboxylic acid (LogP ~2.2) lacks, reducing the need for additional polar substituents during lead optimization .

Pharmacological Probe Development with Documented Analytical Traceability

The availability of verified ¹H NMR and GC-MS spectra in Wiley SpectraBase ensures rapid structural confirmation upon receipt, reducing internal QC turnaround time [1]. This is particularly valuable for CROs and academic core facilities that require auditable compound identity records for publication and patent filing [1].

Structure-Activity Relationship (SAR) Studies on Furan-Based Androgen Receptor Modulators

The compound's unique substitution pattern—combining a 2-phenyl ring with a 5-morpholinomethyl group on the furan-3-carboxylic acid core—enables systematic SAR exploration that cannot be achieved with either the des-phenyl analog (LogP 0.75) or the parent scaffold alone . Procurement of this specific compound allows research teams to probe the contribution of the morpholine moiety to target binding while retaining the hydrophobic phenyl anchor .

High-Purity Reference Standard for In Vitro Pharmacology Assays

The HCl salt form with NLT 98% purity (MolCore, ISO-certified) provides a procurement-grade reference standard suitable for quantitative pharmacology assays, including IC₅₀ determination in prostate cancer cell lines where impurity-driven artifacts could confound dose-response curves . The 98% purity benchmark exceeds the typical 95% specification of comparator free acids, offering tighter quality control for GLP-compliant studies .

Application
Selection Property
Validation Focus
Nuclear receptor lead optimization
Balanced lipophilic-polar profile
Aqueous solubility and permeability assays
Pharmacological probe development
Verified spectroscopic identity
Rapid QC and documentation for publications
SAR of furan-based androgen receptor modulators
Unique 2-phenyl, 5-morpholinomethyl substitution
Morpholine contribution to target binding selectivity
Reference standard for in vitro pharmacology
High-purity HCl salt (vendor-specified)
Impurity control in dose-response assays
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